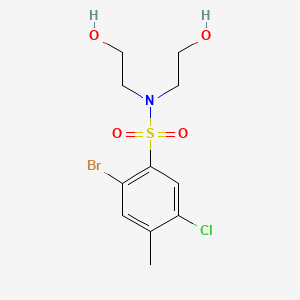
Reactive yellow 24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Yellow 24 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, making them highly effective for dyeing textiles, particularly cellulosic fibers such as cotton. This compound is characterized by its bright yellow hue and is widely used in the textile industry due to its excellent color fastness properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Yellow 24 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of sodium nitrite and hydrochloric acid. This diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is carefully controlled to ensure high yield and purity of the dye. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired product quality. The final product is then purified and standardized for use in textile dyeing.
化学反応の分析
Types of Reactions: Reactive Yellow 24 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The dye can react with nucleophiles, such as hydroxyl or amino groups, to form covalent bonds with fibers.
Hydrolysis: In the presence of water, the dye can undergo hydrolysis, leading to the formation of hydrolyzed dye products.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in typical dyeing processes.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically occurs under alkaline conditions, with reagents such as sodium hydroxide.
Hydrolysis: Hydrolysis can occur under both acidic and alkaline conditions, depending on the specific dye structure.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium dithionite.
Major Products Formed:
Nucleophilic Substitution: Covalently bonded dye-fiber complexes.
Hydrolysis: Hydrolyzed dye products, which may have different color properties.
Oxidation and Reduction: Various oxidized or reduced forms of the dye, depending on the specific reaction conditions.
科学的研究の応用
Reactive Yellow 24 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye-fiber interactions and the kinetics of dyeing processes.
Biology: Employed in staining techniques for visualizing cellular components and structures.
Medicine: Investigated for potential use in diagnostic assays and as a marker for tracking biological processes.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is also used in the production of colored paper and inks.
作用機序
The primary mechanism by which Reactive Yellow 24 exerts its effects is through the formation of covalent bonds with substrates. The dye contains reactive groups that can form covalent bonds with hydroxyl or amino groups on fibers, resulting in a strong and durable coloration. The molecular targets include the hydroxyl groups of cellulose in cotton fibers and the amino groups of proteins in wool and silk fibers. The pathways involved in the dyeing process include the initial adsorption of the dye onto the fiber surface, followed by diffusion into the fiber and covalent bond formation.
類似化合物との比較
Reactive Yellow 86: Another reactive dye with similar applications but different molecular structure and reactive groups.
Reactive Yellow HF: Known for its high fastness properties and used in similar dyeing applications.
Reactive Yellow EXF: Used in textile dyeing and has been studied for its biodegradation properties.
Uniqueness of Reactive Yellow 24: this compound is unique due to its specific reactive groups and bright yellow hue. It offers excellent color fastness and is highly effective in dyeing cellulosic fibers. Its ability to form strong covalent bonds with fibers makes it a preferred choice in the textile industry.
特性
CAS番号 |
12226-51-6 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



